molecular formula C11H17BO4 B8782730 (3-ethoxy-4-isopropoxyphenyl)boronic acid CAS No. 900174-06-3

(3-ethoxy-4-isopropoxyphenyl)boronic acid

Cat. No.: B8782730
CAS No.: 900174-06-3
M. Wt: 224.06 g/mol
InChI Key: XRMXNOYAZMUWMJ-UHFFFAOYSA-N
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Description

(3-ethoxy-4-isopropoxyphenyl)boronic acid is an organic compound with the molecular formula C11H17BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (3-ethoxy-4-isopropoxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .

Chemical Reactions Analysis

Types of Reactions

(3-ethoxy-4-isopropoxyphenyl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3-ethoxy-4-isopropoxyphenyl)boronic acid in reactions like the Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ethoxy-4-isopropoxyphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethoxy and isopropoxy groups can provide distinct steric and electronic effects compared to other boronic acids .

Properties

CAS No.

900174-06-3

Molecular Formula

C11H17BO4

Molecular Weight

224.06 g/mol

IUPAC Name

(3-ethoxy-4-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C11H17BO4/c1-4-15-11-7-9(12(13)14)5-6-10(11)16-8(2)3/h5-8,13-14H,4H2,1-3H3

InChI Key

XRMXNOYAZMUWMJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)OCC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-ethoxy-4-iodo-1-isopropoxybenzene (2.39 g, 7.8 mmol) in THF (25 mL) at −78° C., n-BuLi (1.6 M in hexanes, 6.83 mL, 1.4 eq) was slowly added. The reaction mixture was stirred at −78° C. for 20 min, followed by addition of triisopropyl borate (4.95 mL, 21.5 mmol). The mixture was stirred at −78° C. for 3.0 h and then warmed up to rt over 1.0 h. It was quenched by addition of 5% citric acid (20 mL), followed by a solution of Na2S2O3. After extraction with EtOAc and drying over Na2SO4, the crude product was purified by chromatography to give 1A (1.2 g, 67% yield) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.41 (d, J=6.15 Hz, 6H) 1.49 (t, J=7.03 Hz, 3H) 4.21 (q, J=7.03 Hz, 2H) 4.64 (m, 1H) 7.02 (d, J=8.35 Hz, 1H) 7.70 (s, 1H) 7.79 (m, 1H).
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
6.83 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step Two
Name
Yield
67%

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